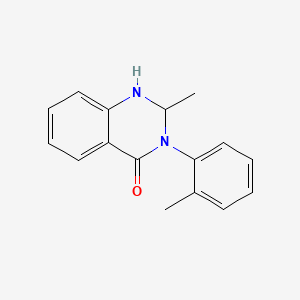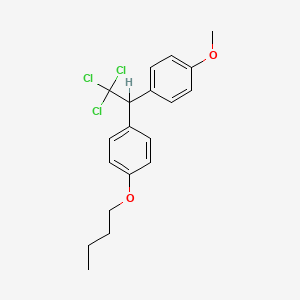
2-(p-Butoxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C19H23Cl3O2. This compound is characterized by its complex structure, which includes a butoxy group, a trichloroethyl group, and a methoxyphenyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 1-butanol, and trichloroacetaldehyde.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes:
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups or new substituents.
Aplicaciones Científicas De Investigación
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to inhibition or activation of biological pathways. The trichloroethyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene can be compared with similar compounds such as:
1-Butoxy-4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzene: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
1-Butoxy-4-[2,2,2-trichloro-1-(4-ethylphenyl)ethyl]benzene: Contains an ethyl group instead of a methoxy group, affecting its chemical properties and uses.
1-Butoxy-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene: The presence of a nitro group introduces different electronic effects and reactivity.
The uniqueness of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
34197-10-9 |
|---|---|
Fórmula molecular |
C19H21Cl3O2 |
Peso molecular |
387.7 g/mol |
Nombre IUPAC |
1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H21Cl3O2/c1-3-4-13-24-17-11-7-15(8-12-17)18(19(20,21)22)14-5-9-16(23-2)10-6-14/h5-12,18H,3-4,13H2,1-2H3 |
Clave InChI |
GCBNPENAGNGTLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


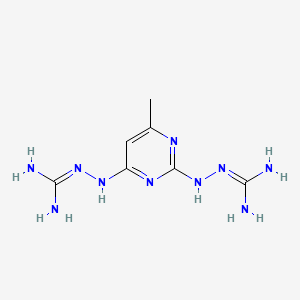

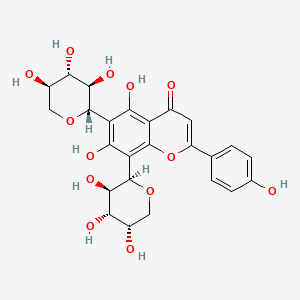


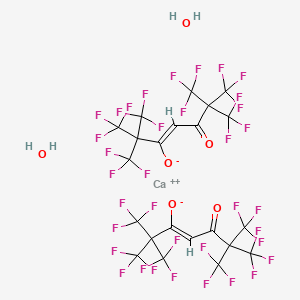
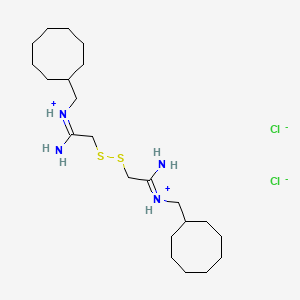

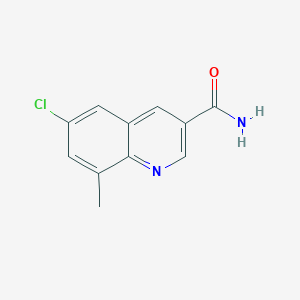
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
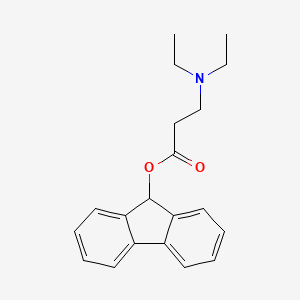
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
